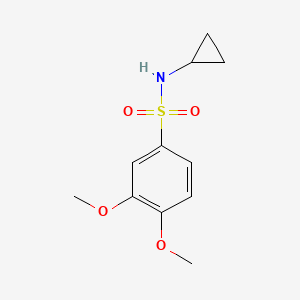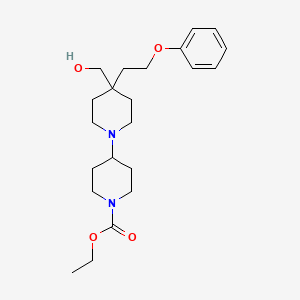![molecular formula C16H22N2O3S B5013286 1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5013286.png)
1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine is a compound that belongs to a class of chemicals with a sulfonyl piperidine core, often studied for their biological activities and potential applications in medicinal chemistry. The interest in these compounds arises from their versatile chemical structure, which allows for a wide range of chemical reactions and modifications.
Synthesis Analysis
The synthesis of related sulfonyl piperidine derivatives involves various strategies, including coupling reactions and substitutions. For instance, the synthesis of O-substituted derivatives involves coupling benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions (H. Khalid et al., 2013). Another method includes cyclization of acetylenic sulfones with beta and gamma-chloroamines, showcasing the versatility in synthesizing piperidine-based compounds (Thomas G. Back & K. Nakajima, 2000).
Molecular Structure Analysis
Structural characterization is crucial for understanding the properties and reactivity of these compounds. X-ray diffraction studies have confirmed the molecular structure of related compounds, revealing their crystalline forms and geometries around the sulfur atoms (S. Naveen et al., 2015).
Chemical Reactions and Properties
Sulfonyl piperidines undergo various chemical reactions, including substitutions with carbon nucleophiles, leading to the synthesis of natural product alkaloids and other derivatives (D. Brown et al., 1991). These reactions highlight the compounds' chemical versatility and potential for generating biologically active molecules.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Detailed analyses, such as those conducted by S. Naveen et al. (2015), provide insights into the compounds' physical characteristics, which are crucial for their practical applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the compound. Studies have explored various derivatives, demonstrating their potential antimicrobial activities and interactions with biological targets (Y. Ammar et al., 2004).
Mecanismo De Acción
While the specific mechanism of action for “1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine” is not available, it’s worth noting that pyrrolidine and piperidine derivatives can have various biological effects. For instance, 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups have shown both antiaggregatory and antioxidant effects .
Safety and Hazards
Direcciones Futuras
The future directions in the study of pyrrolidine and piperidine derivatives are likely to involve the design of new compounds with different biological profiles . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
(3-piperidin-1-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-9-4-5-10-17)14-7-6-8-15(13-14)22(20,21)18-11-2-1-3-12-18/h6-8,13H,1-5,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOIBIRCPDBRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5013209.png)
amino]methyl}phenol](/img/structure/B5013221.png)
![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5013225.png)
![2-{[(benzylthio)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5013232.png)
![4-[4-(2-tert-butyl-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5013240.png)
![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![5-{[(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5013248.png)
![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5013262.png)
![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)


![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5013277.png)
